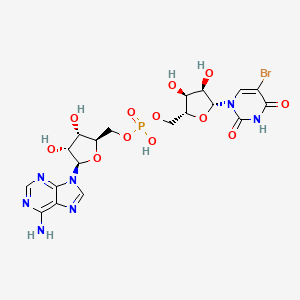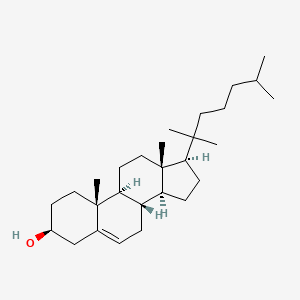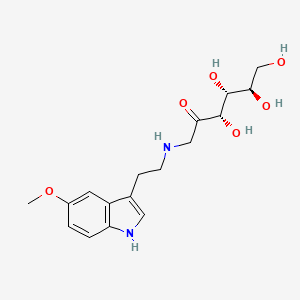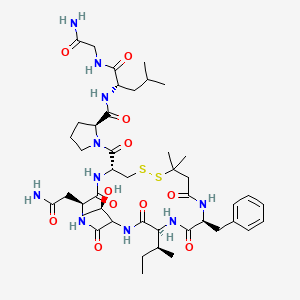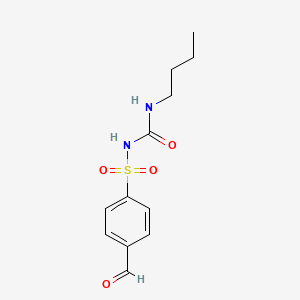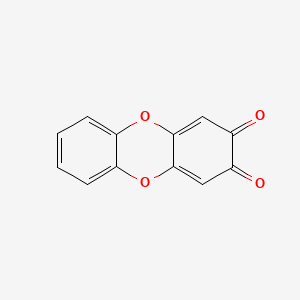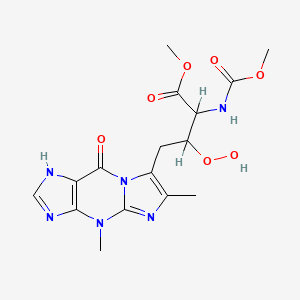![molecular formula C12H17BrN5O7P B1207649 [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate CAS No. 75203-44-0](/img/structure/B1207649.png)
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate is a complex organic compound with significant relevance in various scientific fields. This compound features a purine base (adenine) attached to a ribose sugar, which is further linked to a phosphate group and a bromoethyl group. Its unique structure makes it a subject of interest in biochemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate typically involves multiple steps:
Formation of the Ribose-Phosphate Backbone: The ribose sugar is phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Attachment of the Adenine Base: The adenine base is attached to the ribose-phosphate backbone through a glycosidic bond formation, often using a Lewis acid catalyst.
Introduction of the Bromoethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphate group or the bromoethyl group, resulting in dephosphorylation or debromination.
Substitution: The bromoethyl group is particularly reactive in nucleophilic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) are employed under mild to moderate conditions.
Major Products
Oxidation: Oxidized ribose derivatives.
Reduction: Dephosphorylated or debrominated compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate is used as a building block for the synthesis of nucleotides and nucleotide analogs
Biology
In biological research, this compound is studied for its role in cellular processes involving nucleotides. It is used in the synthesis of modified nucleotides for probing enzyme mechanisms and studying nucleotide-protein interactions.
Medicine
In medicine, the compound is investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleotide metabolism makes it a candidate for drug development targeting viral replication and cancer cell proliferation.
Industry
In the industrial sector, the compound finds applications in the production of diagnostic reagents and biochemical assays. Its unique properties make it valuable for the development of sensitive and specific detection methods.
作用機序
The mechanism of action of [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate involves its incorporation into nucleotide pools within cells. It can act as a competitive inhibitor of enzymes involved in nucleotide synthesis and metabolism, such as DNA polymerases and ribonucleotide reductases. By mimicking natural nucleotides, it disrupts normal cellular processes, leading to antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): A natural nucleotide involved in energy transfer within cells.
2-Bromoethyl Phosphate: A simpler analog lacking the adenine base and ribose moiety.
Nucleotide Analogs: Synthetic compounds designed to mimic natural nucleotides with modifications for enhanced activity or stability.
Uniqueness
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate is unique due to its combination of a purine base, ribose sugar, phosphate group, and bromoethyl moiety. This structure allows it to interact with a wide range of biological targets and undergo diverse chemical reactions, making it a versatile tool in scientific research and industrial applications.
特性
CAS番号 |
75203-44-0 |
|---|---|
分子式 |
C12H17BrN5O7P |
分子量 |
454.17 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-bromoethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17BrN5O7P/c13-1-2-23-26(21,22)24-3-6-8(19)9(20)12(25-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,1-3H2,(H,21,22)(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
InChIキー |
FDNIXZSPWUGXRU-WOUKDFQISA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OCCBr)O)O)N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OCCBr)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OCCBr)O)O)N |
同義語 |
5'-BrEtAMP adenosine 5'-(2-bromoethyl)-phosphate adenosine 5'-(2-bromoethyl)phosphate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





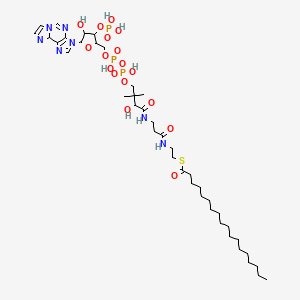
![Methyl 4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1207571.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxoimidazo[1,2-c]pyrimidin-6-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1207578.png)
